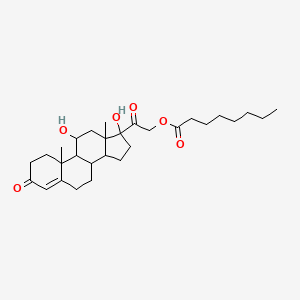

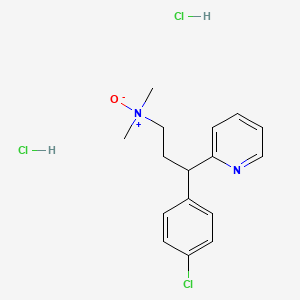

![molecular formula C31H52O3Si B12293963 methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)

methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[3-[tert-butil(dimetil)silil]oxi-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantren-17-il]pentanoato de metilo es un compuesto orgánico complejo. Presenta un núcleo de ciclopenta[a]fenantreno, que es un hidrocarburo aromático policíclico, y está funcionalizado con un grupo tert-butil(dimetil)silil y un éster pentanoato.

Métodos De Preparación

La síntesis de 4-[3-[tert-butil(dimetil)silil]oxi-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantren-17-il]pentanoato de metilo normalmente implica varios pasos. Una ruta común comienza con la preparación del núcleo de ciclopenta[a]fenantreno, seguida de la funcionalización con el grupo tert-butil(dimetil)silil y el éster pentanoato.

Síntesis del Núcleo: El núcleo de ciclopenta[a]fenantreno se puede sintetizar mediante una serie de reacciones de ciclización que comienzan con compuestos aromáticos más simples.

Funcionalización: El grupo tert-butil(dimetil)silil se introduce utilizando cloruro de tert-butil(dimetil)silil en presencia de una base como el imidazol.

Esterificación: El paso final implica la esterificación con ácido pentanoico o sus derivados en condiciones ácidas o básicas.

Análisis De Reacciones Químicas

4-[3-[tert-butil(dimetil)silil]oxi-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantren-17-il]pentanoato de metilo puede sufrir varias reacciones químicas:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir los ésteres en alcoholes.

Sustitución: El grupo tert-butil(dimetil)silil puede ser reemplazado por otros grupos funcionales mediante reacciones de sustitución nucleófila.

Aplicaciones Científicas De Investigación

Este compuesto tiene varias aplicaciones en investigación científica:

Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y análogos de productos naturales.

Química Medicinal: La estructura del compuesto es similar a la de los marcos esteroideos, lo que lo hace útil en el diseño de análogos esteroideos con posibles propiedades terapéuticas.

Ciencia de Materiales: El grupo silil se puede utilizar para modificar superficies y crear materiales basados en silicio con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción de 4-[3-[tert-butil(dimetil)silil]oxi-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantren-17-il]pentanoato de metilo depende de su aplicación específica. En química medicinal, puede interactuar con dianas biológicas como enzimas o receptores, modulando su actividad. El grupo silil puede mejorar la estabilidad y la biodisponibilidad del compuesto, mientras que el núcleo de ciclopenta[a]fenantreno puede participar en interacciones hidrófobas con proteínas diana.

Comparación Con Compuestos Similares

4-[3-[tert-butil(dimetil)silil]oxi-10,13-dimetil-2,3,4,9,11,12,14,15,16,17-decahidro-1H-ciclopenta[a]fenantren-17-il]pentanoato de metilo se puede comparar con otros compuestos protegidos con silil y análogos esteroideos:

Compuestos protegidos con tert-butil(dimetil)silil: Estos compuestos se utilizan ampliamente en la síntesis orgánica para proteger grupos hidroxilo, mejorar la estabilidad y mejorar la solubilidad.

Análogos Esteroideos: Los compuestos con marcos esteroideos similares se utilizan en el desarrollo de fármacos para terapias hormonales, agentes antiinflamatorios y otras aplicaciones terapéuticas.

Compuestos similares incluyen esteroides protegidos con tert-butil(dimetil)silil y otros hidrocarburos aromáticos policíclicos con funcionalidades de éster.

Propiedades

Fórmula molecular |

C31H52O3Si |

|---|---|

Peso molecular |

500.8 g/mol |

Nombre IUPAC |

methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3 |

Clave InChI |

FYIGZTWCDLZWHA-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)

![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)

![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)